molecular formula C17H16N2O5 B109933 ((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate CAS No. 122567-97-9

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate

Cat. No.: B109933
CAS No.: 122567-97-9
M. Wt: 328.32 g/mol
InChI Key: BKZQWZPYZIYYAQ-UONOGXRCSA-N
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Description

((2S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5’-benzoyl-D4T, also known as stavudine or d4T, is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to integrate into the host cell’s genome and replicate .

Mode of Action

5’-benzoyl-D4T is a nucleoside reverse transcriptase inhibitor (NRTI) . It is a thymidine analog that interferes with the action of HIV viral DNA dependent DNA polymerase, thereby inhibiting viral replication . After administration, it is phosphorylated by cellular kinases into an active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it causes premature termination of the DNA chain, preventing the virus from replicating .

Biochemical Pathways

The biochemical pathway affected by 5’-benzoyl-D4T is the HIV replication cycle . By inhibiting reverse transcriptase, 5’-benzoyl-D4T prevents the conversion of viral RNA into DNA, a critical step in the viral replication process. This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response .

Pharmacokinetics

After oral administration, stavudine results in maximal concentrations within 2 hours and increases linearly as doses increase. The absolute oral bioavailability is high, approaching 100% . Stavudine does not accumulate in the plasma. It distributes into total body water and appears to enter cells by non-facilitated diffusion. Penetration into the cerebrospinal fluid occurs, as does the transfer of the drug across human placental tissue . Stavudine is cleared quickly by both renal and nonrenal processes .

Result of Action

The result of 5’-benzoyl-D4T’s action is a significant reduction in the replication of the HIV virus within the host’s cells. This leads to a decrease in viral load, which is the amount of HIV in the blood. A lower viral load is associated with better immune system function and a slower progression of the disease .

Action Environment

The efficacy of 5’-benzoyl-D4T can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness. It’s important to note that while 5’-benzoyl-D4T is a potent antiretroviral drug, its use has been associated with certain side effects, including peripheral neuropathy, a condition that causes pain, tingling, and numbness in the hands and feet . Therefore, the decision to use this medication should take into account the patient’s overall health status, potential drug interactions, and the risk of side effects .

Properties

IUPAC Name

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-9,13-14H,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQWZPYZIYYAQ-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153648
Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122567-97-9
Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122567979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 5'-benzoyl-d4T in the synthesis of stavudine (d4T)?

A1: In the synthesis described by the paper, 5'-benzoyl-d4T (compound 10 in the paper) serves as a crucial intermediate []. It is synthesized from the 2',3',5'-tri-O-methanesulfonate derivative of 1'-[14C]-5-methyluridine through a one-pot, three-step transformation. This intermediate is then subjected to methanolysis to remove the benzoyl protecting group, ultimately yielding the target compound, 1'-[14C]-stavudine (d4T) [].

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